spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects a 4H-isoquinoline moiety to a cyclohexane ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antitumor, and antiviral properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of isoquinoline derivatives with cyclohexanone under acidic or basic conditions, followed by hydrazine addition to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize efficiency and minimize waste. Catalysts and solvents are selected to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into spirocyclic alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, amines, and substituted derivatives, which can be further utilized in various applications .
Wirkmechanismus
The mechanism of action of spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine include:
- Spiro[indole-3,1’-cyclohexane]-1-ylhydrazine
- Spiro[benzofuran-3,1’-cyclohexane]-1-ylhydrazine
- Spiro[isoquinoline-3,1’-cyclopentane]-1-ylhydrazine
Uniqueness
What sets spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine apart is its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability, solubility, and bioactivity. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-17-13-12-7-3-2-6-11(12)10-14(16-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZEZCVYZZPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.